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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of Polyhexamethylene

guanidine (PHMG) and its derivatives in the formulation of antimicrobial surface coatings. This

document includes a summary of its antimicrobial efficacy, cytotoxicity, detailed experimental

protocols for coating preparation and evaluation, and its mechanism of action.

Introduction
Polyhexamethylene guanidine (PHMG) is a cationic polymer known for its potent, broad-

spectrum antimicrobial properties against various bacteria and fungi. Its mechanism of action,

stability, and water solubility make it a candidate for integration into antimicrobial materials and

surface coatings. PHMG-based coatings are being explored for applications in healthcare

settings, medical devices, and consumer products to reduce microbial contamination and

prevent infections. However, it is critical to note significant safety concerns associated with

PHMG, particularly regarding inhalation toxicity, which has led to severe health incidents.

Therefore, its application, especially in non-leaching contact-active coatings, requires careful

evaluation of both efficacy and safety.
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PHMG's biocidal activity is primarily membrane-active. As a cationic polymer, it leverages

electrostatic interactions to target and disrupt microbial cell membranes.

Adsorption: The positively charged guanidine groups in the PHMG polymer chain are

electrostatically attracted to the negatively charged components of microbial cell walls and

membranes (e.g., phospholipids, teichoic acids).

Membrane Disruption: This strong binding displaces divalent cations that stabilize the

membrane, leading to a loss of membrane integrity and increased permeability.

Cell Lysis: The disruption causes leakage of essential intracellular components, such as

potassium ions, ATP, and genetic material, ultimately resulting in cell death.
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Fig. 1: Antimicrobial mechanism of PHMG.

Quantitative Data Summary
The following tables summarize the antimicrobial efficacy and cytotoxicity of PHMG from

various studies.

Table 1: Summary of Antimicrobial Efficacy of PHMG and PHMG-Based Coatings

Formulation /
Coating

Test Organism(s) Efficacy Results Reference(s)

PU-(PHMG/HA)₅/5-5
Film

E. coli, P.
aeruginosa, S.
aureus

>99.9% reduction
in bacterial
adhesion.

1.0 wt% PHMG in

Acrylic Coating
E. coli, S. aureus

>99.99% inhibition

rate.

1% PHMG-Phosphate

(PHMG-P) Solution

S. aureus, P.

aeruginosa, E. coli, C.

albicans, A.

actinomycetemcomita

ns, P. gingivalis

Reduction Factor (RF)

> 6.0 within 30

seconds.

0.05% PHMG-P

Solution

E. coli, P. aeruginosa,

C. albicans

Total eradication

required 3-5 minutes

of exposure.

0.1% PHMG

Hydrochloride

(PHMGH)

E. coli, Methicillin-

resistant S. aureus

(MRSA)

Killed MRSA (0.04%

w/v) and E. coli

(0.005% w/v) within

1.5 minutes.

| Epoxy-Siloxane Coating with 5 wt% SiO₂(rh)-SeNPs-PHMG | S. aureus, C. albicans |

Increased resistance to fouling by 2-5 times in field tests. | |

Table 2: Summary of PHMG Cytotoxicity Data
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PHMG
Derivative

Cell Line /
Model

Endpoint Result Reference(s)

PHMG
L929 mouse
fibroblasts

LD₅₀ (24h)
10.8 ± 2.0
µg/mL

PHMG-b-PCL

Copolymers

L929 mouse

fibroblasts
LD₅₀ (24h)

22.9 - 27.6

µg/mL (less toxic

than pure

PHMG)

PHMG-

Phosphate

(PHMG-P)

AML12 liver cells IC₅₀ (24h) 5.29 µg/mL

PHMG-

Phosphate

(PHMG-P)

A549 & MRC-5

lung cells

Cell Viability

(24h)

5 µg/mL reduced

viability by 44.7%

and 64.9%,

respectively.

PHMG

Hydrochloride

(PHMGH)

F344 Rats

(Inhalation)

NOAEL (2

weeks)
< 1 mg/m³

| PHMG Hydrochloride (PHMGH) | Dermal Application | Irritation/Sensitization | No cumulative,

sensitizing, or irritating effect at 1% and 3%. | |

Experimental Protocols
This protocol is adapted from a method for modifying PU surfaces to create a stable,

antimicrobial coating.
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Workflow: Layer-by-Layer Coating Preparation

1. Substrate Preparation
Clean PU film with ethanol and

 deionized water. Dry thoroughly.

2. Surface Activation
Treat PU with hexamethylene diisocyanate

 to generate reactive -NCO groups (PU-NCO).

3. Covalent Attachment of PHMG
Immerse PU-NCO film in PHMG solution.
Amino groups of PHMG react with -NCO.

Wash and dry.

5. Layer-by-Layer Assembly
Alternate immersion of PU-PHMG film

in HA (polyanion) and PHMG (polycation)
solutions, with washing steps in between.

4. Polyanion Solution Prep
Prepare carboxyl-activated

Hyaluronic Acid (HA) solution.

6. Final Coating
Repeat step 5 for desired number

of bilayers (e.g., 5-10). Dry the final
PU-(PHMG/HA)n coated film.

Click to download full resolution via product page

Fig. 2: Workflow for LbL coating preparation.
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Materials: Polyurethane (PU) films, N,N-dimethylformamide (DMF), hexamethylene

diisocyanate (HDI), triethylamine, PHMG, Hyaluronic Acid (HA), EDC, NHS, phosphate-

buffered saline (PBS).

Substrate Preparation: Clean PU films by sonicating in ethanol and deionized water, then dry

under vacuum.

Surface Activation: Prepare a solution of PU in DMF. Add HDI and a catalyst like

triethylamine. Cast the solution to form a film and cure to create a surface rich in isocyanate

groups (PU-NCO).

PHMG Immobilization (Base Layer): Immerse the activated PU-NCO film in an aqueous

solution of PHMG. The primary amine groups of PHMG will covalently bond to the

isocyanate groups. Wash thoroughly with deionized water to remove non-bound PHMG.

Layer-by-Layer Deposition:

Prepare a solution of carboxyl-activated Hyaluronic Acid (HA) as the polyanion.

Immerse the PU-PHMG film into the HA solution for a set time (e.g., 15 minutes).

Rinse with deionized water.

Immerse the film back into the PHMG solution (polycation) for 15 minutes.

Rinse with deionized water.

Repeat this cycle to build the desired number of bilayers (e.g., 5 bilayers for a PU-

(PHMG/HA)₅ coating).

Finalization: After the final layer, wash the film extensively and dry it. The coated surface is

now ready for characterization and efficacy testing.

This protocol assesses the ability of the PHMG-coated surface to kill and/or prevent the

adhesion of bacteria.
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Workflow: Antimicrobial Efficacy Testing

1. Inoculum Preparation
Culture bacteria (e.g., S. aureus) to log phase.

Centrifuge, wash, and resuspend in PBS
to a standard concentration (e.g., 10⁸ CFU/mL).

2. Surface Exposure
Immerse sterile coated and uncoated (control)

films in the bacterial suspension.
Incubate with shaking (e.g., 37°C for 24h).

3. Removal of Non-adherent Bacteria
Rinse films gently with sterile PBS

three times to remove planktonic cells.

4. Elution of Adherent Bacteria
Place rinsed films in fresh PBS.
Sonicate for 10 min to detach

 and suspend adherent viable bacteria.

5. Quantification
Perform serial dilutions of the eluate.
Plate onto agar plates and incubate.
Count Colony-Forming Units (CFU).

6. Calculate Reduction
Compare CFU counts from coated vs.
uncoated control surfaces to determine

the percentage or log reduction.

Click to download full resolution via product page

Fig. 3: Workflow for antimicrobial efficacy test.
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Methodology:

Bacterial Culture: Culture a single colony of the test organism (e.g., S. aureus, E. coli) in a

suitable broth (e.g., Luria-Bertani) overnight at 37°C.

Inoculum Preparation: Centrifuge the culture, discard the supernatant, and wash the

bacterial pellet with sterile PBS. Resuspend the bacteria in PBS to a final concentration of

approximately 10⁸ CFU/mL.

Incubation: Place sterile samples of the PHMG-coated material and an uncoated control

material into separate tubes containing the bacterial suspension. Incubate at 37°C with

agitation for a defined period (e.g., 24 hours).

Rinsing: After incubation, carefully remove the material samples and rinse three times with

sterile PBS to remove any non-adherent bacteria.

Bacterial Elution: Place each rinsed sample into a tube with a fresh volume of sterile PBS.

Sonicate for 10 minutes to dislodge the adherent bacteria from the surface.

Quantification: Perform serial dilutions of the resulting bacterial suspension (the eluate).

Plate the dilutions onto nutrient agar plates and incubate for 18-24 hours at 37°C.

Calculation: Count the colonies on the plates to determine the number of viable bacteria

(CFU) that were adhered to each surface. Calculate the log reduction or percentage

reduction compared to the uncoated control.

This protocol simulates the wear and tear from cleaning and disinfection that a coating would

experience in a real-world setting. It is based on the principles outlined in the EPA Test Method

MB-40-00.
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Workflow: Coating Durability and Efficacy Testing

1. Prepare Carriers
Apply PHMG coating to 1x1 inch

stainless steel carriers. Prepare unabraded
and to-be-abraded sets.

2. Abrasion Cycle
Perform alternating wet and dry abrasions.

Wet Abrasion: Use sponge soaked in
disinfectant (e.g., bleach, H₂O₂).
Dry Abrasion: Use dry sponge.

3. Repeat Cycles
Repeat for a specified number of cycles
(e.g., 10 total cycles for a 1-week claim)

for each disinfectant type.

4. Post-Abrasion Efficacy Test
Inoculate abraded and unabraded carriers

with test microbe (e.g., S. aureus).

5. Contact Time & Neutralization
Allow contact for 1-2 hours.

Transfer carriers to a chemical
neutralizer to stop antimicrobial action.

6. Quantification & Analysis
Determine number of viable microbes.

Calculate log reduction for abraded carriers
vs. control. Must be ≥ 3-log (99.9%).

Click to download full resolution via product page

Fig. 4: Workflow for coating durability testing.
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Methodology:

Carrier Preparation: Apply the PHMG coating to standardized 1x1 inch brushed stainless-

steel carriers and allow it to cure as specified. Prepare sets of carriers for abrasion and a set

of unabraded controls.

Wear Regimen:

The test involves cycles of mechanical abrasion using a standard apparatus.

A cycle consists of a wet abrasion pass followed by a dry abrasion pass.

Wet Abrasion: A sponge is saturated with a cleaning/disinfectant solution (e.g., 5% sodium

hypochlorite solution or a 4% hydrogen peroxide solution) and used for the abrasion.

Dry Abrasion: A dry sponge is used for the abrasion.

This process is repeated for a set number of cycles to simulate a claim period (e.g., 10

alternating wet/dry cycles can simulate one week of cleaning).

Efficacy Testing: After the wear regimen, the abraded carriers, along with unabraded coated

carriers and uncoated controls, are subjected to antimicrobial efficacy testing.

Inoculation: Inoculate each carrier with a standardized suspension of the test organism (S.

aureus or P. aeruginosa) and allow it to dry.

Contact Time: Leave the inoculum on the surface for a specified contact time (typically 1-2

hours) at ambient temperature.

Neutralization and Recovery: Transfer each carrier to a validated chemical neutralizer to stop

the antimicrobial action. Elute the surviving microorganisms.

Quantification: Quantitatively determine the number of viable microorganisms recovered

from each carrier using standard plating and colony counting techniques.

Performance Criterion: To pass, the coating on all abraded and unabraded carriers must

demonstrate a minimum 3-log (99.9%) reduction of the test organisms compared to the

controls.
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Safety and Handling Considerations
Inhalation Toxicity: The most significant risk associated with PHMG is severe and potentially

fatal lung damage upon inhalation of aerosolized forms. All procedures that could generate

aerosols (e.g., spraying, sonicating solutions) must be performed in a certified fume hood

with appropriate personal protective equipment (PPE), including respiratory protection.

Dermal Exposure: While PHMG is reported to have low dermal toxicity at concentrations up

to 3%, prolonged or repeated skin contact should be avoided. Standard laboratory PPE,

including gloves and lab coats, is required.

Regulatory Status: The use of PHMG in certain applications is restricted or prohibited in

some regions (e.g., the European Union) due to safety concerns. Researchers must be

aware of and comply with all local and institutional regulations regarding its handling, use,

and disposal.

To cite this document: BenchChem. [Application Notes & Protocols: Polyhexamethylene
Guanidine (PHMG) in Antimicrobial Surface Coatings]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b136703#application-of-phmg-in-
antimicrobial-surface-coatings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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